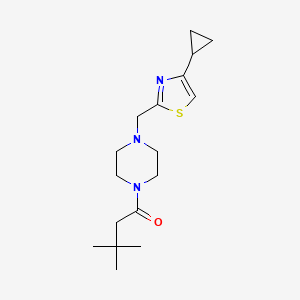
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MNMB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 332.36 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide is not fully understood. However, it is believed that N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide is its potential use in cancer research. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide can also be easily synthesized in the laboratory, which makes it a cost-effective compound for research purposes. However, one of the limitations of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide is its potential toxicity. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to be toxic to certain cell lines, which can limit its use in some research applications.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide. One of the most promising directions is the development of new drugs for the treatment of cancer. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has shown potential as a cancer-fighting compound, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Another future direction is the study of the mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide. Further research could help to uncover the exact mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide, which could lead to the development of more targeted and effective treatments for cancer.
Métodos De Síntesis
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide can be synthesized through a multistep reaction process. The first step involves the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. The second step involves the reaction of 4-methoxy-2-nitroaniline with thionyl chloride to form 4-methoxy-2-nitrophenyl chloride. The third step involves the reaction of 4-methoxy-2-nitrophenyl chloride with 2-methylthiophenol to form N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has shown potential use in various scientific research applications. One of the most promising applications of N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide is in the field of cancer research. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide has also been used in the development of new drugs for the treatment of cancer.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-10-7-8-12(13(9-10)17(19)20)16-15(18)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFAYMDBEWYGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2793063.png)
![5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)




![3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2793073.png)



![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2793080.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(4-fluorobenzoyl)benzamide](/img/structure/B2793081.png)